5-Acetyl-1-(4-methoxybenzyl)piperidin-2-one
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Overview
Description
5-Acetyl-1-(4-methoxybenzyl)piperidin-2-one is a piperidine derivative, a class of compounds known for their significant role in the pharmaceutical industry. Piperidine derivatives are widely used in drug design due to their diverse biological activities . This compound, with the molecular formula C15H19NO3, is characterized by the presence of an acetyl group, a methoxybenzyl group, and a piperidinone core .
Preparation Methods
The synthesis of 5-Acetyl-1-(4-methoxybenzyl)piperidin-2-one can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance, making it suitable for the synthesis of complex organic molecules. Industrial production methods often involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
5-Acetyl-1-(4-methoxybenzyl)piperidin-2-one undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce carbonyl groups to alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the acetyl group can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
5-Acetyl-1-(4-methoxybenzyl)piperidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound’s biological activity makes it a valuable tool in studying various biochemical pathways and mechanisms.
Mechanism of Action
The mechanism by which 5-Acetyl-1-(4-methoxybenzyl)piperidin-2-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
5-Acetyl-1-(4-methoxybenzyl)piperidin-2-one can be compared with other piperidine derivatives, such as:
Piperine: A naturally occurring alkaloid with antioxidant and anti-inflammatory properties.
Evodiamine: Known for its anticancer and anti-inflammatory effects.
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties that may not be present in other similar compounds .
Properties
Molecular Formula |
C15H19NO3 |
---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
5-acetyl-1-[(4-methoxyphenyl)methyl]piperidin-2-one |
InChI |
InChI=1S/C15H19NO3/c1-11(17)13-5-8-15(18)16(10-13)9-12-3-6-14(19-2)7-4-12/h3-4,6-7,13H,5,8-10H2,1-2H3 |
InChI Key |
XYZMLSQNWMFMCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CCC(=O)N(C1)CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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